7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Description
7-[2-(4-Methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at position 7 with a 2-(4-methylphenyl)-2-oxoethoxy group and at position 4 with a phenyl group. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties. This compound’s structure combines a coumarin scaffold with a 4-methylphenylketone side chain, which may influence its physicochemical and biological behavior.
Properties
IUPAC Name |
7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-7-9-18(10-8-16)22(25)15-27-19-11-12-20-21(17-5-3-2-4-6-17)14-24(26)28-23(20)13-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLADQIREEQXIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction scheme can be summarized as follows:
Starting Materials: 7-hydroxy-4-phenyl-2H-chromen-2-one, 4-methylbenzoyl chloride
Reagents: Pyridine (base)
Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s 4-methylphenyl-oxoethoxy side chain distinguishes it from structurally related coumarins. Below is a comparison of key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group (target compound) likely increases lipophilicity compared to electron-withdrawing substituents like chlorine () or fluorine (). This could enhance membrane permeability but reduce aqueous solubility.
- Steric Effects : Lower yields in EMAC10163i (46%) versus EMAC10163g (73.9%) suggest bulkier substituents (e.g., biphenyl) hinder synthesis .
- Hybrid Molecules : Compounds like 7-(2-(3,5-dimethylpyrazol-1-yl)-2-oxoethoxy)coumarin () demonstrate how heterocyclic substituents diversify biological activity .
Pharmacological Activity Comparisons
- Anticancer Potential: EMAC10163 derivatives inhibit tumor-associated carbonic anhydrases, with substituents like 3-methoxyphenyl (EMAC10163k) showing distinct selectivity profiles .
- Antidepressant Activity : Piperazine-substituted coumarins (e.g., compound 6i in ) exhibit serotonin receptor modulation, highlighting the impact of basic nitrogen groups .
- Antioxidant Properties : Triazole and oxadiazole hybrids () show enhanced radical-scavenging activity compared to simpler coumarins .
Biological Activity
7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound features a chromen-2-one core with specific substitutions that enhance its biological activity. The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylphenacyl bromide in the presence of potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures .
Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer properties. A study involving various coumarin compounds demonstrated that certain derivatives showed strong cytotoxic effects against human tumor cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2). The most potent derivative in that study had an IC50 value of 5.5 µg/ml against MCF-7 cells .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 Value (µg/ml) |
|---|---|---|
| 13a | MCF-7 | 5.5 |
| 13a | HepG-2 | 6.9 |
| 5h | MCF-7 | Moderate |
| 5h | HepG-2 | Moderate |
The mechanism underlying this activity often involves the inhibition of critical cellular pathways, such as those mediated by cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Its mechanism involves inhibiting enzymes crucial for bacterial DNA replication, such as DNA gyrase, thereby preventing bacterial growth . Coumarins have been noted for their ability to interact with various biological macromolecules, which contributes to their broad-spectrum antimicrobial effects.
Case Studies and Research Findings
- Antitumor Screening : A series of new coumarin derivatives were synthesized and screened for their anticancer activities. Compounds with specific substitutions demonstrated enhanced cytotoxicity against MCF-7 and HepG-2 cell lines, with molecular docking studies revealing favorable interactions with target proteins .
- Mechanistic Studies : Investigations into the binding modes of coumarin compounds showed that they occupy active sites on target proteins, forming critical interactions that facilitate their biological effects. For instance, one study highlighted hydrogen bonding interactions that are essential for the inhibition of CDK2 activity .
- Comparative Analysis : When compared to similar compounds, this compound exhibited unique biological activities due to its specific substitution pattern, enhancing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution between 7-hydroxycoumarin derivatives and phenacyl bromides in the presence of a base (e.g., potassium carbonate) . Pechmann condensation, which utilizes phenols and β-ketoesters under acidic conditions, is another viable route for coumarin core formation . Optimization includes temperature control (60–80°C), solvent selection (e.g., DMF or acetone), and purification via recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) and oxoethoxy group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 404.85 for C₂₄H₁₇ClO₄) .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., π-π stacking distance of 3.5 Å) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ .
Q. What strategies are effective in improving the solubility and stability of this compound for in vitro assays?
- Methodology :
- Use polar aprotic solvents (e.g., DMSO) for dissolution .
- Derivatization (e.g., esterification or salt formation) to enhance aqueous solubility .
- Stability testing under varying pH (4–9) and temperature (4–25°C) to identify optimal storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar coumarin derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) on cytotoxicity .
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing anticancer activity) .
Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Predict interactions with enzymes like α-glucosidase or tyrosine kinases .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values .
Q. How do structural modifications at specific positions influence the compound's pharmacological profile?
- Methodology :
- Position 7 : Introducing electron-donating groups (e.g., methoxy) increases fluorescence, aiding imaging applications .
- Position 4 : Phenyl groups enhance π-π interactions with DNA topoisomerases, improving anticancer activity .
- Position 2 : Trifluoromethyl substitutions improve metabolic stability .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?
- Methodology :
- Solvent Screening : Use ethanol or acetone for slow evaporation to obtain high-quality crystals .
- Additives : Co-crystallize with iodine or morpholine to stabilize lattice interactions .
- Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve disorder in substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
